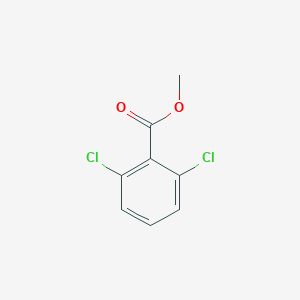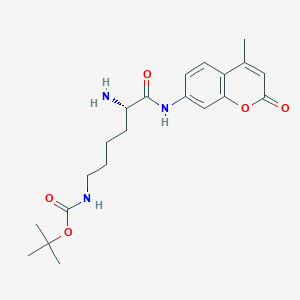
Methyl 2,6-dichlorobenzoate
概要
説明
2,6-ジクロロ安息香酸メチル: は、分子式C8H6Cl2O2 の有機化合物です。これは安息香酸の誘導体であり、ベンゼン環の2位と6位の炭素原子の水素原子が塩素原子に置き換えられ、カルボキシル基がメチル基でエステル化されています。 この化合物は、有機合成においてしばしば使用され、科学研究や産業においてさまざまな用途があります .
準備方法
合成経路と反応条件: 2,6-ジクロロ安息香酸メチルは、硫酸などの酸触媒の存在下で、2,6-ジクロロ安息香酸をメタノールとエステル化することによって合成できます。 この反応は通常、エステル化を完了させるために混合物を還流して行われます .
工業的生産方法: 工業的な設定では、2,6-ジクロロ安息香酸メチルの生産には、効率と収率を向上させるための連続フロープロセスが関与する場合があります。 高度な触媒と最適化された反応条件の使用により、生産プロセスをさらに改善できます .
化学反応の分析
反応の種類: 2,6-ジクロロ安息香酸メチルは、以下を含むさまざまな化学反応を起こします。
置換反応: 適切な条件下では、塩素原子は他の求核剤で置換できます。
加水分解: エステル基を加水分解すると、2,6-ジクロロ安息香酸とメタノールが生成されます。
一般的な試薬と条件:
置換: 水溶液またはアルコール溶液中の水酸化ナトリウムまたは水酸化カリウムなどの試薬。
加水分解: 水または水溶液を用いた酸性または塩基性条件。
主要な生成物:
置換: 求核剤に応じて、さまざまな置換された安息香酸塩。
加水分解: 2,6-ジクロロ安息香酸とメタノール。
還元: 元の化合物の還元された誘導体.
科学研究への応用
2,6-ジクロロ安息香酸メチルは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 潜在的な生物活性とその生物系との相互作用について研究されています。
医学: 潜在的な治療特性と創薬のための前駆体として調査されています。
科学的研究の応用
Methyl 2,6-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemicals and materials.
作用機序
2,6-ジクロロ安息香酸メチルの作用機序には、特定の分子標的と経路との相互作用が関与します。この化合物は、酵素反応において基質または阻害剤として作用し、酵素やその他のタンパク質の活性を影響を与える可能性があります。 その効果は、さまざまな生物分子と相互作用することを可能にするその化学構造を介して仲介されます .
類似化合物との比較
類似化合物:
- 2,4-ジクロロ安息香酸メチル
- 2,5-ジクロロ安息香酸メチル
- 3,4-ジクロロ安息香酸メチル
- 3,5-ジクロロ安息香酸メチル
比較: 2,6-ジクロロ安息香酸メチルは、ベンゼン環上の塩素原子の特定の位置のために独特であり、その化学反応性と相互作用に影響を与えます。 他のジクロロ安息香酸塩と比較して、融点、沸点、溶解度など、異なる物理化学的特性を示すことがあり、これはさまざまな環境での用途と挙動に影響を与える可能性があります .
特性
IUPAC Name |
methyl 2,6-dichlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYGSGDIWJDORA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344796 | |
| Record name | Methyl 2,6-dichlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14920-87-7 | |
| Record name | Methyl 2,6-dichlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide](/img/structure/B164810.png)






![Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B164836.png)



![1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one](/img/structure/B164849.png)
